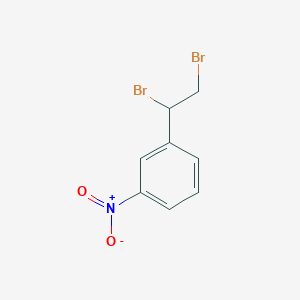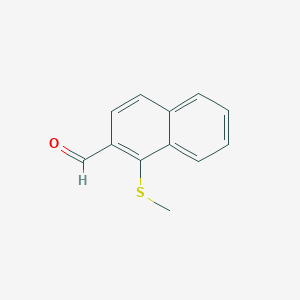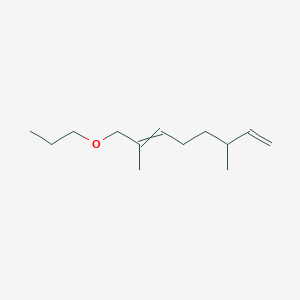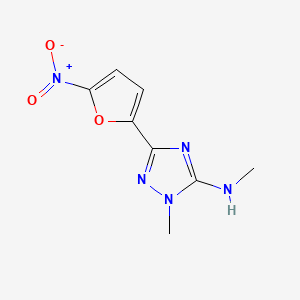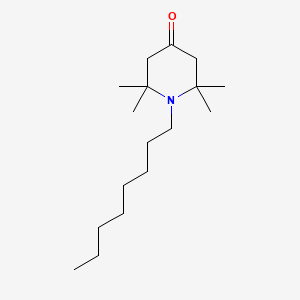
5,5-Diphenylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diphenylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring with two phenyl groups attached at the 5-position. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diphenylpyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-hydroxy-N-(2-oxoalkyl)amides in the presence of a base such as t-BuOK. This reaction leads to the formation of 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones . Another method includes the acid- and base-catalyzed isomerization of 5,5-dimethyl-3-phenyl-1-pyrroline 1-oxide to pyrrolidin-2-one .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-Diphenylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of 2,5-diphenylpyrrole with potassium dichromate results in the formation of dimeric and trimeric products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium dichromate and bases such as t-BuOK. The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound include various substituted pyrroles and pyrrolidinones, which can be further utilized in medicinal chemistry and other applications .
Applications De Recherche Scientifique
5,5-Diphenylpyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of bioactive molecules. In biology and medicine, it is used in the development of drugs with antimicrobial, anti-inflammatory, anticancer, and antidepressant activities . Additionally, it finds applications in the synthesis of alkaloids and unusual β-amino acids .
Mécanisme D'action
The mechanism of action of 5,5-Diphenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 5,5-Diphenylpyrrolidin-2-one include other pyrrolidinones and pyrrolones, such as pyrrolidin-2-one, pyrrolidin-2,5-diones, and pyrrolizines .
Uniqueness: What sets this compound apart from other similar compounds is its unique substitution pattern with two phenyl groups at the 5-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
40052-79-7 |
|---|---|
Formule moléculaire |
C16H15NO |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
5,5-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C16H15NO/c18-15-11-12-16(17-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |
Clé InChI |
IGMOGKVUFNJEOW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




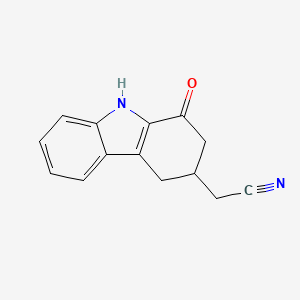
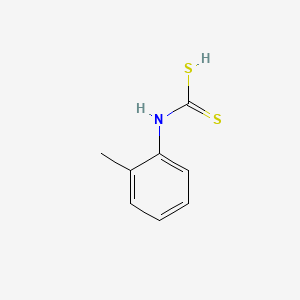
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)

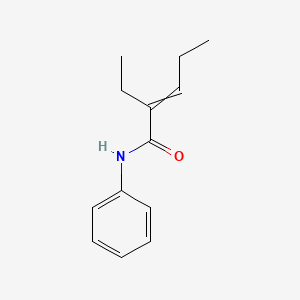
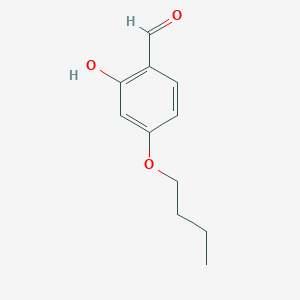
![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)
